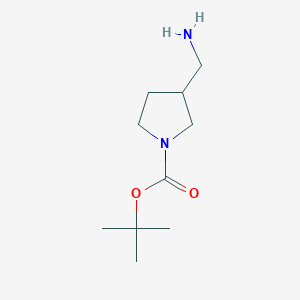

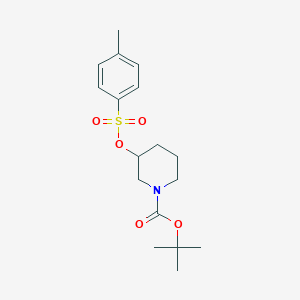

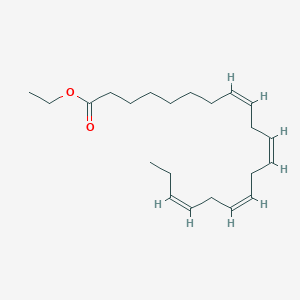

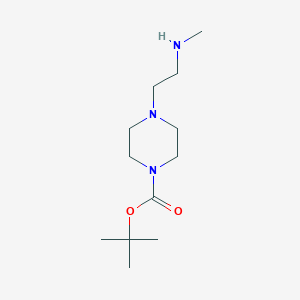

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and prevalence in biologically active compounds. Piperazine derivatives are known for their applications in drug development, particularly as intermediates in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives can involve multiple steps, starting from simple precursors such as tert-butyl-4-hydroxypiperdine-1-carboxylate. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved through a three-step process with a total yield of 49.9% . Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized using a low-cost amination process with a yield of 52% . These methods often involve reactions such as nucleophilic substitution, oxidation, halogenation, and elimination, as seen in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate with a high yield of 71.4% .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation. The crystal structure of one such derivative revealed two independent molecules with the tert-butyl piperazine group showing disorder over two sets of sites . The dihedral angles between the rings in these molecules can vary, indicating flexibility in their three-dimensional conformation, which is important for their interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of functional groups that can be modified. For instance, the tert-butyl group can be involved in reactions that lead to the formation of pharmacologically active cores, as seen in the synthesis of a sterically congested piperazine derivative . The presence of additional functional groups, such as the dioxaborolan or nitrophenyl groups, allows for further chemical transformations that can be tailored to synthesize specific biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). For example, the structure of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was confirmed by MS and 1H NMR, and the synthetic route was optimized to achieve a total yield of 20.2% . Additionally, the molecular structure and physicochemical properties of these compounds can be investigated using density functional theory (DFT) calculations, as demonstrated for 2-{4-[(tert-butoxy-carbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid .

Wissenschaftliche Forschungsanwendungen

-

Synthesis and Biological Evaluation

- Field : Chemical Intermediates Research

- Application : Two derivatives of N-Boc piperazine, including tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, were synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Method : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .

- Results : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

-

Folate-Conjugated Organic CO Prodrugs

- Field : Medicinal Chemistry Research

- Application : The study aimed to take advantage of a previously reported approach of enrichment-triggered prodrug activation to achieve targeted delivery by targeting the folate receptor .

- Method : Two diene-dienophile pairs were synthesized and their reaction kinetics and ability to target the folate receptor were studied .

- Results : The study found that folate conjugation significantly affects the reaction kinetics of the original diene-dienophile pairs .

-

Synthesis of Bioactive Molecules

- Field : Pharmaceutical Chemistry

- Application : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .

- Method : The specific synthesis methods would depend on the particular bioactive molecule being synthesized .

- Results : The resulting bioactive molecules could have various therapeutic applications, depending on their specific structures and properties .

-

Synthesis of Vandetanib Intermediates

- Field : Medicinal Chemistry

- Application : Tert-butyl 4- ((2-methoxy-4- (methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (1) is the key intermediate of Vandetanib, a medication used to treat certain types of cancer .

- Method : It was synthesized from piperidin-4-ylmethanol (2) through three steps including acylation, sulfonation and substitution .

- Results : The successful synthesis of this intermediate is a crucial step in the production of Vandetanib, a medication used for the treatment of certain types of cancer .

-

Synthesis of Hydrazide Derivatives

- Field : Chemical Intermediates Research

- Application : A hydrazide derivative, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, was synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

- Method : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .

- Results : The antibacterial and antifungal activities of the compounds have been studied against several microorganisms, and were found to be moderately active .

-

Synthesis of Piperazine Containing Drug Substances

- Field : Pharmaceutical Chemistry

- Application : It can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .

- Method : The specific synthesis methods would depend on the particular bioactive molecule being synthesized .

- Results : The resulting bioactive molecules could have various therapeutic applications, depending on their specific structures and properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4/h13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJRVAXEALDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630380 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate | |

CAS RN |

539822-98-5 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.